
3-Methoxy-3'-methyl-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3’-methyl-2,2’-bithiophene is an organic compound with the molecular formula C10H10OS2. It belongs to the class of bithiophenes, which are compounds containing two thiophene rings. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis and materials science due to their unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-3’-methyl-2,2’-bithiophene can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with a halogenated thiophene under the catalysis of palladium. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
the Suzuki–Miyaura coupling reaction is a widely used method in the chemical industry for the synthesis of various bithiophene derivatives due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3’-methyl-2,2’-bithiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of halogenated thiophenes.
Scientific Research Applications
3-Methoxy-3’-methyl-2,2’-bithiophene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 3-Methoxy-3’-methyl-2,2’-bithiophene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Methoxythiophene: A thiophene derivative with a methoxy group at the 3-position.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3-position.
2,2’-Bithiophene: A compound containing two thiophene rings without any substituents
Uniqueness
3-Methoxy-3’-methyl-2,2’-bithiophene is unique due to the presence of both a methoxy group and a methyl group on the bithiophene structure. This combination of substituents can influence the electronic properties and reactivity of the compound, making it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
919792-41-9 |
|---|---|
Molecular Formula |
C10H10OS2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
2-(3-methoxythiophen-2-yl)-3-methylthiophene |
InChI |
InChI=1S/C10H10OS2/c1-7-3-5-12-9(7)10-8(11-2)4-6-13-10/h3-6H,1-2H3 |
InChI Key |
USFIQKDSAJFZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=C(C=CS2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene](/img/structure/B12635639.png)
![(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635648.png)
![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)
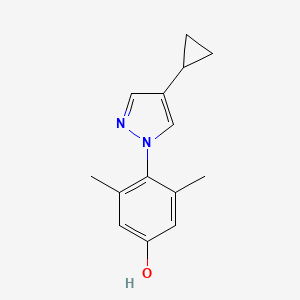
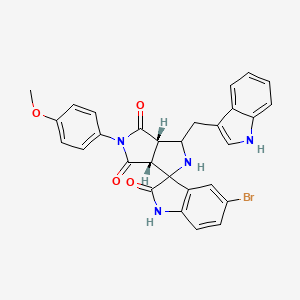
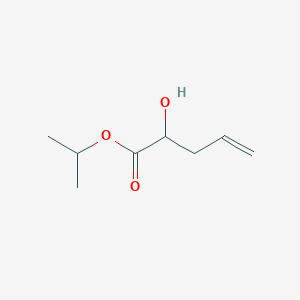
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)
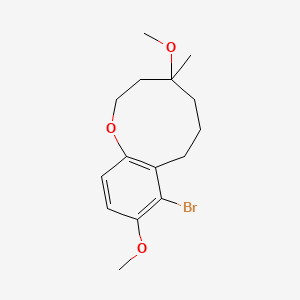
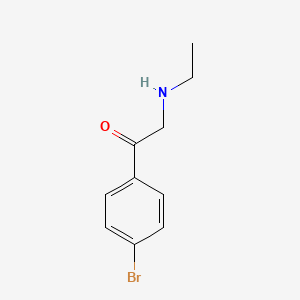

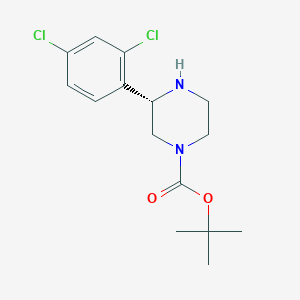
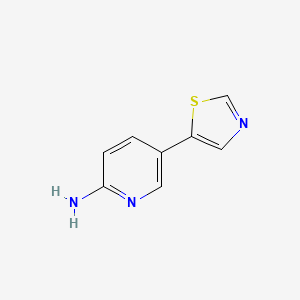
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanethioate](/img/structure/B12635723.png)
